
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug design and synthesis. The presence of a fluorine atom in the pyrrolidine ring can influence the compound’s biological activity and stability, making it a valuable building block for developing new pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile typically involves the fluorination of pyrrolidine derivatives. One common method is the asymmetric synthesis, where chiral catalysts are used to introduce the fluorine atom at the desired position. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for pharmaceutical applications.
化学反应分析
Types of Reactions
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.
科学研究应用
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Medicine: Its potential as a drug candidate is explored for various therapeutic areas, including antiviral and anticancer research.
Industry: The compound’s stability and reactivity make it valuable in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects. The exact pathways and molecular targets depend on the specific application and the compound’s structural analogs.
相似化合物的比较
Similar Compounds
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile: A stereoisomer with different biological activity and stability.
4-Fluoroproline: Another fluorinated pyrrolidine derivative used in protein engineering.
Fluoropyrrolidine-2-carboxylic acid: A related compound with applications in peptide synthesis.
Uniqueness
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile is unique due to its specific stereochemistry, which can significantly influence its biological activity and stability. The presence of the fluorine atom enhances its potential as a versatile building block in drug design, offering advantages in terms of binding affinity and metabolic stability compared to non-fluorinated analogs.
This detailed article provides a comprehensive overview of this compound, highlighting its significance in various scientific and industrial applications
属性
分子式 |
C5H7FN2 |
|---|---|
分子量 |
114.12 g/mol |
IUPAC 名称 |
(2S,4R)-4-fluoropyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C5H7FN2/c6-4-1-5(2-7)8-3-4/h4-5,8H,1,3H2/t4-,5+/m1/s1 |
InChI 键 |
HHFUFGKACHWIAV-UHNVWZDZSA-N |
手性 SMILES |
C1[C@H](CN[C@@H]1C#N)F |
规范 SMILES |
C1C(CNC1C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



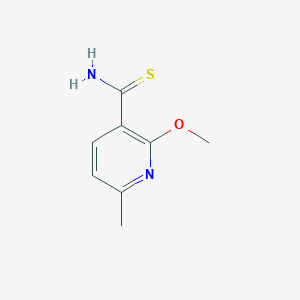
![2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154270.png)
![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13154282.png)
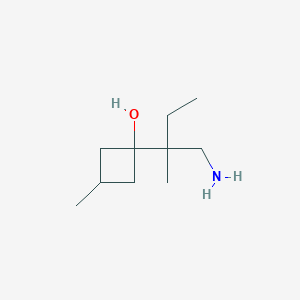
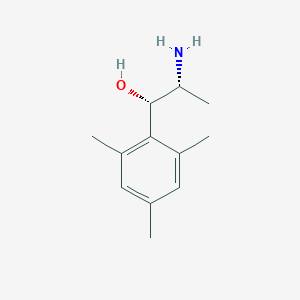
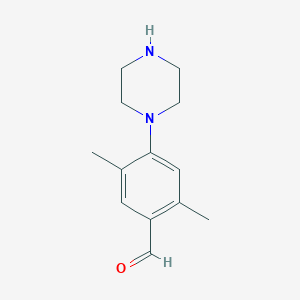

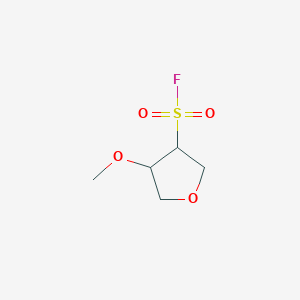


![1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13154343.png)

![6-[(Propan-2-yl)amino]pyrimidine-4-carbonitrile](/img/structure/B13154350.png)
